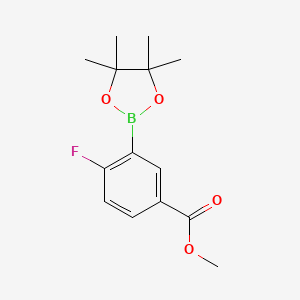

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 757982-31-3) is a boronic ester-functionalized aromatic compound widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its molecular formula is C₁₆H₁₉BFO₄, with a molecular weight of 300.1 g/mol. The compound features a methyl benzoate backbone substituted with a fluorine atom at the para-position (C4) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the meta-position (C3). This configuration balances electronic and steric effects, making it a versatile intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(17)18-5)6-7-11(10)16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXGRSGYCMSWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757982-31-3 | |

| Record name | Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2- yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to obtain methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the catalytic borylation of an appropriately substituted aromatic precursor (often a halogenated methyl fluoro-benzoate) using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is typically catalyzed by palladium or iridium complexes under mild to moderate heating.

Catalytic Borylation Procedure

A representative procedure adapted from related methyl benzoate borylation demonstrates the following:

- Substrate: Methyl 4-fluoro-3-bromobenzoate or methyl 4-fluoro-3-iodobenzoate

- Boron Source: Bis(pinacolato)diboron (B2Pin2), typically 1.2 equivalents

- Catalyst: Palladium complexes such as Pd(dppf)Cl2, Pd(OAc)2 with ligands (e.g., SPhos), or iridium complexes like [IrOMe(cod)]2

- Base: Potassium acetate (KOAc), cesium carbonate (Cs2CO3), or sodium carbonate (Na2CO3)

- Solvent: 1,4-Dioxane, acetonitrile, dimethoxyethane (DME), or 2-methyltetrahydrofuran (2-Me-THF)

- Temperature: Generally 70–90 °C

- Time: 15–20 hours under inert atmosphere (argon or nitrogen)

The reaction mixture is degassed to remove oxygen and moisture, then heated with stirring. Upon completion, the mixture is cooled, extracted, and purified by chromatography.

Detailed Experimental Conditions and Yields

Mechanistic Insights and Catalytic Systems

Palladium-Catalyzed Borylation: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B2Pin2, and reductive elimination to yield the aryl boronate ester. Ligands such as dppf or SPhos stabilize the Pd catalyst and improve selectivity and yield.

Iridium-Catalyzed Borylation: In some cases, iridium complexes catalyze direct C–H borylation of methyl benzoate derivatives, although this method is more common for non-halogenated substrates. The iridium catalyst activates the aromatic C–H bond, allowing borylation without pre-functionalization.

Purification and Characterization

- After reaction completion, the mixture is exposed to air to quench the catalyst.

- Organic extraction is performed using ethyl acetate or dichloromethane.

- The crude product is purified by flash column chromatography on silica gel.

- Final compounds are characterized by NMR (1H, 13C, 19F), LC-MS, and melting point determination.

Summary Table of Representative Preparation Methods

| Step | Conditions/Materials | Notes |

|---|---|---|

| Substrate preparation | Methyl 4-fluoro-3-bromobenzoate or iodobenzoate | Commercially available or synthesized |

| Borylation | B2Pin2 (1.2 eq), Pd(dppf)Cl2 or Pd(OAc)2 + ligand | Base: KOAc or Na2CO3; solvent: dioxane, THF |

| Reaction temperature | 70–90 °C | Heating for 15–20 h under inert atmosphere |

| Work-up | Extraction with EtOAc, drying over MgSO4 | Removal of catalyst residues |

| Purification | Flash chromatography | Silica gel, gradient elution |

| Yield | 45–78% | Dependent on catalyst and substrate purity |

Research Findings and Optimization Notes

- Catalyst Loading: Lower catalyst loading (1–5 mol%) is effective but may require longer reaction times.

- Base Selection: KOAc and Cs2CO3 provide good yields; Na2CO3 is milder and suitable for sensitive substrates.

- Solvent Effects: Polar aprotic solvents like dioxane and THF favor reaction efficiency. 2-Me-THF is a greener alternative with comparable yields.

- Temperature: Moderate heating (~80 °C) balances reaction rate and selectivity, minimizing side reactions.

- Reaction Time: Extended times (16–20 h) ensure complete conversion, especially for less reactive substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are frequently used.

Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.

Scientific Research Applications

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Medicinal Chemistry: Plays a role in the development of enzyme inhibitors and other bioactive molecules.

Material Science: Utilized in the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process is crucial in forming new carbon-carbon bonds, which are essential in building complex organic structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related boronic esters, focusing on substitution patterns, reactivity, and applications:

Key Comparisons

Electronic Effects :

- The trifluoromethyl group in increases electron withdrawal compared to fluorine in the target compound, enhancing stability toward nucleophilic attack but reducing reactivity in cross-couplings.

- Chlorine (e.g., ) introduces greater steric bulk and polarizability, slowing reaction kinetics in Pd-catalyzed couplings .

Regioselectivity :

- The 2-fluoro isomer () exhibits distinct regioselectivity due to altered π-orbital alignment, favoring couplings at C5 rather than C4.

Applications: Amino-substituted derivatives () are used in stimuli-responsive drug delivery systems, leveraging the boronate’s responsiveness to oxidative microenvironments (e.g., tumor tissues) . Ethyl ester analogues () improve solubility in nonpolar solvents, aiding in material science applications.

Synthetic Accessibility: Compounds with halogens at C3 and C5 (e.g., ) require multistep halogenation, increasing synthetic complexity compared to mono-substituted derivatives.

Physical-Chemical Data

*Relative rate normalized to the target compound.

Biological Activity

Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 757982-31-3) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is C14H18BFO4, with a molecular weight of 280.1 g/mol. The compound features a dioxaborolane moiety that is known for its utility in medicinal chemistry as a boron-containing compound.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 757982-31-3 |

| Molecular Formula | C14H18BFO4 |

| Molecular Weight | 280.1 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. A study reported minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against these pathogens .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines. For example:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated significant growth inhibition with an IC50 value of approximately 0.126 μM .

Cytotoxicity and Safety Profile

While evaluating the safety profile of similar compounds in vivo studies have shown acceptable toxicity levels at high doses (e.g., 800 mg/kg in rats), indicating potential for further development in therapeutic applications .

Case Studies

Several studies have explored the biological effects of compounds containing the dioxaborolane structure. Here are notable findings:

- Study on Antimicrobial Activity :

- Study on Anticancer Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.